molecular formula C7H12N2O B13611536 4-(1H-imidazol-5-yl)butan-2-ol

4-(1H-imidazol-5-yl)butan-2-ol

Cat. No.: B13611536
M. Wt: 140.18 g/mol
InChI Key: HRICFHGUNSTODP-UHFFFAOYSA-N
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Description

Contextualization within Imidazole (B134444) Chemistry and Bioactive Compounds

The imidazole ring is a privileged scaffold in drug discovery, present in numerous natural products and synthetic pharmaceuticals. tandfonline.comnih.govlongdom.org Its aromaticity and amphoteric nature, allowing it to act as both a weak acid and a weak base, are key to its biological activity. nih.gov This enables imidazole-containing compounds to participate in hydrogen bonding and coordinate with metal ions, often playing a crucial role in enzyme catalysis and receptor binding. researchgate.net Prominent examples of bioactive imidazoles include the amino acid histidine, the neurotransmitter histamine (B1213489), and a wide range of drugs with antibacterial, antifungal, anticancer, and cardiovascular effects. tandfonline.comnih.govnih.gov

The structure of 4-(1H-imidazol-5-yl)butan-2-ol combines the essential imidazole core with a butanol side chain. This butanol moiety introduces a chiral center at the second carbon and a hydroxyl group, which can also participate in hydrogen bonding and serve as a site for further chemical modification. The specific linkage to the 5-position of the imidazole ring is one of several possible isomers, each with potentially distinct biological activities. The investigation of such substituted imidazoles is a vibrant area of research aimed at discovering novel therapeutic agents. nih.govnih.govnih.gov

Historical Perspectives on its Discovery or Initial Academic Investigation

Detailed historical information regarding the specific discovery or initial academic investigation of this compound is not prominently available in the current body of scientific literature. Its existence is noted in chemical databases, but dedicated studies focusing on its synthesis and biological characterization appear to be scarce. It is plausible that this compound has been synthesized as part of larger chemical libraries for screening purposes or as an intermediate in the synthesis of more complex molecules, without being the primary focus of a publication. The synthesis of various substituted imidazole derivatives is a common practice in medicinal chemistry, often involving well-established reaction protocols. acs.orgrsc.orgresearchgate.net

Fundamental Significance and Research Rationale for Investigating this compound

The rationale for investigating this compound stems from the established biological importance of both the imidazole ring and alcohol-containing side chains in other molecules. The imidazole moiety is a known pharmacophore that can interact with various biological targets. For instance, derivatives of imidazole are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and cardiovascular effects. longdom.orgnih.govnih.gov

The butan-2-ol side chain introduces several key features. The hydroxyl group can form hydrogen bonds, potentially enhancing binding affinity to target proteins. Furthermore, the chiral center at the C2 position means that the compound can exist as two enantiomers, which may exhibit different biological activities and metabolic profiles. The length and flexibility of the butyl chain can also influence how the molecule fits into a binding pocket.

Therefore, the fundamental significance of studying this compound lies in its potential to be a novel bioactive agent. Research into this compound could lead to the identification of new lead structures for drug development.

Overview of the Current Academic Research Landscape and Identified Knowledge Gaps

The current academic research landscape for this compound itself is limited. While there is extensive research on imidazole derivatives as a class, this specific compound has not been the subject of extensive investigation in publicly available literature. tandfonline.comnih.gov This represents a significant knowledge gap.

Key areas where research is needed include:

Synthesis: Development and optimization of a regioselective synthesis for this compound.

Chiral Separation and Stereochemistry: Separation of the enantiomers and determination of their absolute stereochemistry.

Biological Screening: Comprehensive screening of the racemic mixture and individual enantiomers for a wide range of biological activities (e.g., antimicrobial, anticancer, enzyme inhibition).

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of related analogues to understand how structural modifications impact biological activity.

Pharmacokinetic and Toxicological Profiling: In vitro and in vivo studies to assess the compound's absorption, distribution, metabolism, excretion, and toxicity.

The lack of data on these fundamental aspects highlights a clear opportunity for future research to explore the potential of this and related imidazole derivatives.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

4-(1H-imidazol-5-yl)butan-2-ol

InChI

InChI=1S/C7H12N2O/c1-6(10)2-3-7-4-8-5-9-7/h4-6,10H,2-3H2,1H3,(H,8,9)

InChI Key

HRICFHGUNSTODP-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CN=CN1)O

Origin of Product

United States

Ii. Synthetic Strategies and Methodologies for 4 1h Imidazol 5 Yl Butan 2 Ol and Its Analogues

Retrosynthetic Analysis and Key Disconnection Approaches

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For 4-(1H-imidazol-5-yl)butan-2-ol, two primary disconnection approaches can be considered.

Approach A: Disconnection of the Imidazole-Side Chain Bond

This approach involves breaking the C4-C5 bond of the imidazole (B134444) ring from the butanol side chain. This leads to an imidazolyl organometallic reagent (or its synthetic equivalent) and a suitable four-carbon electrophile bearing the hydroxyl group functionality, or a precursor to it. This strategy relies on the ability to selectively functionalize the C5 position of a pre-formed imidazole ring.

Approach B: Imidazole Ring Formation as a Key Step

A second approach involves constructing the imidazole ring itself from an acyclic precursor that already contains the butan-2-ol side chain. This disconnection breaks the imidazole ring down into components typically used in classical imidazole syntheses (e.g., a 1,2-dicarbonyl compound, an aldehyde, and ammonia). This strategy is advantageous if the side chain is easier to construct and manipulate on an acyclic backbone.

Retrosynthetic Disconnection Key Intermediates (Synthons) Potential Starting Materials
Approach A: C-C bond cleavageImidazole anion equivalent + Chiral butanal-derived electrophile4(5)-Bromoimidazole, Protected 3-oxobutanal
Approach B: Imidazole ring cleavage1-Amino-3-hydroxy-pentan-4-one + Formyl equivalent + Ammonia (B1221849)3-Hydroxy-4-oxopentanal, Formamide

Direct Synthetic Routes to this compound

Based on the retrosynthetic analysis, both linear and convergent pathways can be designed to synthesize the target molecule.

A linear synthesis builds the molecule sequentially, with each step modifying the substrate from the previous reaction. A plausible linear sequence could start with a simple, commercially available imidazole derivative and elaborate the side chain in a stepwise fashion.

For instance, starting from 4(5)-formylimidazole, a Wittig or Horner-Wadsworth-Emmons reaction could introduce a three-carbon fragment, yielding an α,β-unsaturated ketone. Subsequent reduction of the double bond and stereoselective reduction of the ketone would furnish the target alcohol.

Table of Linear Synthetic Steps (Hypothetical)

Step Reaction Reagents Intermediate
1 Wittig Reaction 4(5)-Formylimidazole, (2-oxopropyl)triphenylphosphonium bromide, Base 4-(1H-imidazol-5-yl)but-3-en-2-one
2 Conjugate Reduction H₂, Pd/C 4-(1H-imidazol-5-yl)butan-2-one

Convergent syntheses involve preparing different fragments of the molecule independently and then coupling them together near the end of the synthesis. This approach is often more efficient for complex molecules. A convergent route to this compound could involve the coupling of a pre-formed imidazole fragment with the butanol side chain. One such example is the synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate, a key intermediate for the drug Olmesartan, which utilizes a Grignard reaction to introduce a hydroxyalkyl group onto an imidazole core. jocpr.com

Adapting this, a protected 4(5)-bromoimidazole could be subjected to metal-halogen exchange to form an organolithium or Grignard reagent. This nucleophilic imidazole derivative would then react with a protected 3-oxobutanal or a similar electrophile. Subsequent deprotection and reduction would yield the final product.

Stereoselective and Asymmetric Synthesis of Enantiomers and Diastereomers

The presence of a stereocenter at the C2 position of the butanol side chain necessitates the use of stereoselective synthetic methods to obtain enantiomerically pure forms of the molecule.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org The auxiliary is removed after the desired stereocenter has been created.

A common strategy involves attaching a chiral auxiliary, such as an Evans oxazolidinone or a camphorsultam, to a carboxylic acid precursor of the side chain. wikipedia.org For example, 4-(1H-imidazol-5-yl)butanoic acid could be coupled to a chiral auxiliary. The auxiliary would then direct the stereoselective reduction of the corresponding ketone, which could be generated via various methods. Alternatively, the auxiliary could direct the alkylation of an enolate to install the methyl group with high diastereoselectivity. The diastereoselectivity often arises from the steric hindrance of the auxiliary, which blocks one face of the reactive intermediate. wikipedia.org After the stereocenter is set, the auxiliary is cleaved to reveal the chiral alcohol.

Example of Chiral Auxiliary Strategy

Step Description Key Reagents Stereochemical Control
1 Auxiliary Attachment 3-(1H-imidazol-5-yl)propanoic acid, (R)-4-phenyloxazolidin-2-one, Coupling agents Formation of chiral N-acyl oxazolidinone
2 Enolate Formation & Alkylation LDA, Methyl iodide Auxiliary directs the approach of the electrophile

Asymmetric catalysis is a powerful tool for synthesizing enantiopure compounds, often offering high efficiency and atom economy. beilstein-journals.org This can be broadly divided into transition metal catalysis and organocatalysis.

Transition Metal Catalysis: The most direct catalytic approach to chiral this compound is the asymmetric reduction of the precursor ketone, 4-(1H-imidazol-5-yl)butan-2-one. This can be achieved through asymmetric transfer hydrogenation or asymmetric hydrogenation using chiral transition metal complexes, such as those based on Ruthenium or Iridium with chiral ligands (e.g., BINAP, TsDPEN). These catalysts create a chiral environment around the ketone, leading to the preferential formation of one enantiomer of the alcohol.

Organocatalysis: Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. sigmaaldrich.com For the synthesis of imidazole-containing compounds, 1H-imidazol-4(5H)-ones have been highlighted as effective pronucleophiles in catalytic asymmetric reactions. beilstein-journals.org A strategy could involve the asymmetric Michael addition of a nucleophile to an α,β-unsaturated imidazolone (B8795221) precursor, catalyzed by a chiral Brønsted base or acid. rsc.org While not a direct route to the target, these methods provide a powerful means to construct chiral, substituted imidazole cores that can be further elaborated. For instance, a chiral phosphoric acid could catalyze a reaction to set the stereocenter in a precursor molecule. beilstein-journals.org

Catalytic Method Catalyst Type Precursor Key Advantage
Asymmetric HydrogenationChiral Ru- or Ir-complex4-(1H-imidazol-5-yl)butan-2-oneHigh enantioselectivity, direct reduction
Asymmetric Transfer Hydrogenation[Cp*IrCl₂]₂ with chiral diamine ligand4-(1H-imidazol-5-yl)butan-2-oneMilder conditions, uses isopropanol (B130326) as H source
Organocatalytic AdditionChiral Dipeptide or Phosphoric Acidα,β-Unsaturated imidazole derivativeMetal-free, builds complexity stereoselectively rsc.org

Chemoenzymatic Synthetic Pathways

The synthesis of chiral alcohols through chemoenzymatic methods represents a powerful strategy, combining the selectivity of biocatalysts with the practicality of traditional organic chemistry. For this compound, the key step is the asymmetric reduction of the prochiral ketone, 4-(1H-imidazol-5-yl)butan-2-one. This transformation is ideally suited for ketoreductases (KREDs), a class of enzymes that catalyze the stereoselective reduction of ketones to their corresponding alcohols. nih.govnih.govnih.gov

The use of KREDs, either as isolated enzymes or within whole-cell systems, offers significant advantages, including high enantioselectivity under mild reaction conditions (ambient temperature and neutral pH), which minimizes side reactions and decomposition of sensitive functionalities. rsc.orgmdpi.com These biocatalytic reductions are dependent on cofactors, typically nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or its phosphate (B84403) (NADPH), which must be regenerated for the process to be economically viable. nih.gov Efficient cofactor recycling can be achieved through various systems, such as a substrate-coupled approach using a sacrificial alcohol like isopropanol, or an enzyme-coupled system employing an enzyme like glucose dehydrogenase (GDH) to oxidize glucose. almacgroup.comresearchgate.net

The versatility of KREDs is highlighted by the availability of extensive enzyme libraries, which can be screened to identify a catalyst that provides the desired enantiomer of the alcohol with high enantiomeric excess (e.e.). almacgroup.com Protein engineering techniques have further expanded the capabilities of these biocatalysts, allowing for the generation of tailor-made enzymes with enhanced stability, activity, and specificity for non-natural substrates. nih.govrsc.org A general chemoenzymatic route would involve the synthesis of the ketone precursor followed by a KRED-catalyzed reduction to yield the enantiomerically pure alcohol. nih.gov

Table 1: General Parameters for KRED-Catalyzed Ketone Reduction

Parameter Description Relevance to Synthesis
Enzyme Source Wild-type or engineered ketoreductases (KREDs) from various microorganisms (e.g., Lactobacillus kefir, Bacillus cereus). mdpi.comresearchgate.net The choice of enzyme determines the stereochemical outcome (Prelog or anti-Prelog selectivity) and substrate scope.
Reaction Medium Typically aqueous buffers, often with a co-solvent (e.g., isopropanol, DMSO) to improve substrate solubility. Mild, environmentally benign conditions are a hallmark of biocatalysis. nih.gov
Cofactor NAD(P)H The hydride source for the reduction; must be regenerated for catalytic turnover.
Regeneration System Isopropanol/KRED (substrate-coupled) or Glucose/Glucose Dehydrogenase (enzyme-coupled). almacgroup.com Crucial for process efficiency and cost-effectiveness on a larger scale.
Substrate Loading Can range from g/L to over 100 g/L depending on the process. nih.gov Higher loading increases volumetric productivity, making the process more industrially viable.

| Stereoselectivity | Often >99% enantiomeric excess (e.e.). nih.gov | A key advantage over many traditional chemical methods, providing direct access to enantiopure compounds. |

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry are increasingly integral to modern synthetic planning, aiming to reduce environmental impact through the use of sustainable practices. The synthesis of this compound can incorporate these principles in several key areas.

Biocatalysis, as described in the chemoenzymatic approach, is inherently a green technology. nih.gov It relies on renewable catalysts (enzymes) that operate under mild, aqueous conditions, thereby reducing energy consumption and the need for hazardous organic solvents. mdpi.com The high selectivity of enzymes minimizes the formation of byproducts, leading to higher atom economy and less waste. nih.gov

Beyond the enzymatic reduction step, green principles can be applied to the construction of the imidazole ring itself. Many classical imidazole syntheses involve harsh conditions or toxic reagents. Modern alternatives focus on one-pot, multicomponent reactions which improve efficiency by reducing the number of synthetic steps and purification procedures. asianpubs.org For instance, methods using non-toxic, biodegradable catalysts like lemon juice or employing solvent-free reaction conditions have been reported for the synthesis of various imidazole derivatives. ias.ac.inresearchgate.net While not specifically detailed for this compound, these methodologies offer a framework for developing a greener synthesis. For example, a one-pot reaction combining an appropriate 1,2-dicarbonyl compound, an aldehyde, and an ammonia source could be envisioned. nih.gov

Synthesis of Structurally Related Analogues and Libraries

The generation of analogue libraries is a cornerstone of medicinal chemistry for establishing structure-activity relationships (SAR). This involves systematic modification of the lead compound, this compound, at its key structural components.

The imidazole ring offers multiple sites for modification. nih.gov The secondary nitrogen (N-1) is a common point for derivatization, particularly through N-alkylation or N-acylation. nih.gov

N-Substitution: The N-alkylation of the imidazole ring can be readily achieved by reacting this compound (or a protected precursor) with an alkyl halide or other electrophile in the presence of a base. nih.govias.ac.in The choice of base and solvent is critical to control the reaction and avoid quaternization. ias.ac.inresearchgate.net Common conditions include using potassium carbonate in acetone (B3395972) or sodium hydride in a polar aprotic solvent like dimethylformamide (DMF). nih.govresearchgate.net This approach allows for the introduction of a wide variety of substituents at the N-1 position.

Table 2: Representative Conditions for N-Alkylation of Imidazoles

Alkylating Agent Base Solvent General Reference
Ethyl Chloroacetate K₂CO₃ Acetone nih.gov
Alkyl Halides K₂CO₃ DMF researchgate.net
Alkyl Halides NaH / TBAB THF researchgate.net

Ring Functionalization: Direct functionalization of the imidazole carbon atoms is more challenging but can be achieved. For example, C-H functionalization offers a direct route to introduce new substituents without pre-functionalization. acs.orgacs.org Other methods could involve electrophilic substitution, although the specific site of substitution depends on the reaction conditions and the existing substituents. ias.ac.in The imidazole ring is a versatile nucleus that can be incorporated into more complex structures, and its functionalization is key to exploring its chemical diversity. researchgate.netnih.gov

Altering the butan-2-ol side chain provides another avenue for generating structural diversity.

Homologation: The length of the alkyl chain can be extended by starting with different ketone precursors. For example, the synthesis and subsequent reduction of 5-(1H-imidazol-5-yl)pentan-2-one or 6-(1H-imidazol-5-yl)hexan-2-one would yield analogues with longer chains connecting the imidazole ring and the hydroxyl group.

Chain Branching: Introducing branching can be accomplished by designing precursors with branched alkyl chains, such as 4-(1H-imidazol-5-yl)-3-methylbutan-2-one, which upon reduction would yield a branched-chain alcohol analogue.

Functional Group Interconversion: The secondary alcohol is a versatile functional group that can be converted into other moieties.

Oxidation: Oxidation of the alcohol back to the ketone provides the precursor for other reactions or for the synthesis of the opposite alcohol enantiomer using a different KRED.

Conversion to Amines: The alcohol can be converted into an amino group to synthesize corresponding amino alcohol analogues. For example, activation of the hydroxyl group (e.g., as a mesylate or tosylate) followed by nucleophilic substitution with an amine or azide (B81097) (followed by reduction) would yield the desired amine. The synthesis of β-amino alcohols from imidazole-based epoxides has also been explored as a route to related structures.

Isotopically labeled compounds are invaluable tools for studying reaction mechanisms, metabolic pathways, and target engagement. princeton.edu Deuterium (B1214612) (D or ²H) is the most common isotope used for this purpose.

Labeling the Imidazole Ring: The protons on the imidazole ring can be exchanged with deuterium through H-D exchange reactions. A common method involves using a palladium on carbon (Pd/C) catalyst in the presence of deuterium oxide (D₂O) as the deuterium source. nih.govnih.gov Alternatively, one could start the synthesis with a pre-labeled starting material like imidazole-d4. sigmaaldrich.com

Labeling the Side Chain: Specific positions on the butan-2-ol side chain can be labeled.

Labeling at C2: The hydrogen on the alcohol-bearing carbon can be replaced with deuterium by using a deuterated reducing agent, such as sodium borodeuteride (NaBD₄), for the reduction of the ketone precursor, 4-(1H-imidazol-5-yl)butan-2-one.

Labeling at other positions: Introducing deuterium at other positions on the side chain typically requires the use of specifically deuterated building blocks in the initial synthesis of the ketone precursor.

The synthesis of deuterated histamine (B1213489), a closely related biogenic amine, often involves the decarboxylation of deuterated histidine. nih.govsigmaaldrich.comyoutube.com Similar strategies, relying on labeled precursors, can be applied to the synthesis of labeled this compound for use in detailed mechanistic and metabolic investigations. nih.gov

Iii. Chemical Reactivity and Derivatization of 4 1h Imidazol 5 Yl Butan 2 Ol

Reactions Involving the Imidazole (B134444) Nucleus

The imidazole ring is an aromatic heterocycle containing two nitrogen atoms, which confer upon it a unique reactivity profile. It can participate in a variety of reactions, including alkylation, acylation, electrophilic substitution, and metal complexation.

The presence of a free N-H group in the imidazole ring of 4-(1H-imidazol-5-yl)butan-2-ol allows for straightforward N-alkylation and N-acylation reactions. These reactions are fundamental for introducing a wide variety of substituents onto the imidazole nitrogen, thereby modifying the compound's steric and electronic properties.

N-Alkylation: The alkylation of the imidazole nitrogen can be achieved using various alkylating agents, such as alkyl halides or sulfates, typically in the presence of a base to deprotonate the imidazole nitrogen. The choice of base and solvent can influence the regioselectivity of the reaction, as the two nitrogen atoms in the imidazole ring are not equivalent. For 4-substituted imidazoles, alkylation generally occurs at the N-1 position.

N-Acylation: Acylation of the imidazole nitrogen is readily accomplished using acylating agents like acid chlorides or anhydrides. These reactions are often carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to scavenge the acidic byproduct. N-acylation is a valuable method for introducing carbonyl-containing functional groups, which can serve as handles for further derivatization or as protecting groups. For instance, selected imidazol-5-yl carbinols have been successfully esterified with 4-chlorobenzoyl chloride in the presence of triethylamine or pyridine. nih.gov

Reagent TypeExample ReagentProduct Type
Alkyl HalideMethyl IodideN-Alkyl Imidazole
Acid Chloride4-Chlorobenzoyl chlorideN-Acyl Imidazole
Acid AnhydrideAcetic AnhydrideN-Acyl Imidazole

This table presents plausible reactions based on the general reactivity of imidazoles.

The imidazole ring can undergo electrophilic aromatic substitution, although the reactivity is influenced by the protonation state of the ring and the nature of existing substituents. Nucleophilic aromatic substitution is less common and typically requires the presence of strongly electron-withdrawing groups.

Electrophilic Aromatic Substitution: The imidazole ring is considered an electron-rich aromatic system, making it susceptible to electrophilic attack. However, under acidic conditions, the imidazole ring is protonated to form an imidazolium (B1220033) ion, which is deactivated towards electrophilic substitution. Therefore, these reactions are typically carried out under neutral or basic conditions. The position of substitution is directed by the existing substituent. For a 4-substituted imidazole, electrophilic attack is expected to occur at the C-2 or C-5 position, depending on the directing effect of the butan-2-ol side chain.

Nucleophilic Aromatic Substitution: Nucleophilic substitution on the imidazole ring is generally difficult due to the electron-rich nature of the ring. It usually requires the presence of a good leaving group and strong activation by electron-withdrawing substituents, which are not present in this compound.

The nitrogen atoms of the imidazole ring are excellent ligands for a wide variety of metal ions. The lone pair of electrons on the N-3 nitrogen atom is readily available for coordination, and in some cases, the N-1 nitrogen can also participate after deprotonation. The butan-2-ol side chain can also be involved in coordination, leading to the formation of chelate complexes.

The ability of imidazole-containing molecules to form stable complexes with transition metals is well-documented. These complexes have found applications in catalysis and materials science. The specific coordination geometry and the properties of the resulting metal complex are dependent on the metal ion, the other ligands present, and the reaction conditions.

Metal IonPotential Coordination Sites
Copper(II)Imidazole Nitrogen, Hydroxyl Oxygen
Zinc(II)Imidazole Nitrogen, Hydroxyl Oxygen
Palladium(II)Imidazole Nitrogen

This table illustrates the potential for metal complexation based on the known coordination chemistry of imidazole and alcohol functionalities.

Reactions of the Butan-2-ol Side Chain

The secondary alcohol group on the butyl side chain of this compound is a versatile functional group that can undergo a variety of transformations, including oxidation, reduction, and functional group interconversions.

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 4-(1H-imidazol-5-yl)butan-2-one. A variety of oxidizing agents can be employed for this transformation, ranging from chromium-based reagents to milder, more selective methods. The choice of oxidant is crucial to avoid over-oxidation or reaction with the imidazole ring.

Reduction: While the butan-2-ol side chain is already in a reduced state, the corresponding ketone, if synthesized, can be reduced back to the secondary alcohol. This reduction can be achieved using various reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride. Such a transformation can be useful for introducing stereochemistry at the C-2 position of the butane (B89635) chain.

The hydroxyl group of the butan-2-ol side chain is a key site for functional group interconversions, allowing for the introduction of a wide range of functionalities.

Esterification: The secondary alcohol can be esterified with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form the corresponding esters. This reaction is typically catalyzed by an acid or a coupling agent. For example, imidazol-5-yl carbinols have been successfully esterified using 4-chlorobenzoyl chloride in the presence of a base. nih.gov

Etherification: The formation of an ether from the secondary alcohol can be achieved through Williamson ether synthesis, which involves deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide. Attempts to achieve etherification of similar imidazol-5-yl carbinols with 2,4-dichlorobenzyl chloride using standard protocols with sodium hydride or sodium ethoxide as bases were reported to be unsuccessful, suggesting that specific conditions may be required for this transformation. nih.gov

Amination: The direct conversion of the hydroxyl group to an amino group is a challenging transformation that typically requires activation of the alcohol. One common method is the Mitsunobu reaction, where the alcohol is treated with an amine in the presence of a phosphine (B1218219) and an azodicarboxylate. Alternatively, the alcohol can be converted to a better leaving group, such as a tosylate or mesylate, which can then be displaced by an amine.

Reaction TypeReagent(s)Product Functional Group
EsterificationCarboxylic Acid/Acid ChlorideEster
EtherificationAlkyl Halide (with base)Ether
AminationAmine (via activation)Amine

This table summarizes key functional group interconversions possible for the butan-2-ol side chain.

Stereochemical Inversion and Retention Reactions

The chiral center at the C2 secondary alcohol of this compound is a key determinant of its biological activity and offers a critical handle for synthetic manipulation. Control of this stereocenter through inversion or retention reactions is fundamental for structure-activity relationship (SAR) studies and the synthesis of stereochemically pure isomers.

Stereochemical Inversion: The most prominent and widely employed method for achieving the inversion of stereochemistry at a secondary alcohol is the Mitsunobu reaction. rsc.orgnih.gov This reaction facilitates the conversion of a secondary alcohol into a variety of other functional groups, such as esters, with a clean inversion of the stereocenter. rsc.org The process involves the activation of the alcohol with a combination of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov

The mechanism proceeds via the formation of a highly reactive phosphonium (B103445) intermediate upon combination of the phosphine and the azodicarboxylate. This intermediate activates the alcohol's oxygen, turning it into an excellent leaving group. A subsequent Sₙ2 attack by a suitable nucleophile, such as a carboxylate, results in the desired product with complete inversion of configuration. rsc.orgacs.org For this compound, using a chiral enantiomer (e.g., (R)-4-(1H-imidazol-5-yl)butan-2-ol) as the starting material would yield the corresponding (S)-ester. Subsequent hydrolysis of the ester would then provide the enantiomeric (S)-alcohol. This makes the Mitsunobu reaction a powerful tool for accessing the opposite enantiomer, which might otherwise be difficult to synthesize directly.

Table 1: Summary of Stereochemical Control Reactions for Secondary Alcohols This table is based on established reactions for secondary alcohols and their applicability to this compound.

Reaction TypeKey ReagentsMechanismStereochemical OutcomeReference
InversionTriphenylphosphine (PPh₃), Diethyl Azodicarboxylate (DEAD), Carboxylic Acid (RCOOH)Mitsunobu Reaction (Sₙ2)Complete Inversion rsc.org, nih.gov
Retention1. Reagents for first inversion (e.g., to form an intermediate selenide) 2. Reagents for second inversionDouble Inversion (Sₙ2 + Sₙ2)Net Retention acs.org
Retention (of leaving group formation)Toluenesulfonyl chloride (TsCl), PyridineSulfonate Ester FormationRetention (product is a tosylate, not the alcohol) acs.org

Cascade and Multicomponent Reactions Incorporating this compound

Cascade reactions, also known as domino or tandem reactions, and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single operation by combining multiple bond-forming steps. nih.gov The structure of this compound, with its distinct alcohol and imidazole functionalities, presents significant potential for its use as a building block in such processes.

While specific cascade or multicomponent reactions incorporating this compound are not extensively documented, its structural motifs are found in substrates for related transformations. For example, cascade reactions involving the intramolecular Friedel-Crafts hydroxyalkylation of dicarbonylindole derivatives, which bear a structural resemblance to a potential oxidized form of the target molecule, have been reported. nih.govacs.org An analogous strategy could be envisioned where the secondary alcohol of this compound is first oxidized to the corresponding ketone, 4-(1H-imidazol-5-yl)butan-2-one. This intermediate could then undergo an intramolecular cyclization involving the imidazole ring or participate in an intermolecular MCR.

A highly relevant example is the one-pot oxidation/enantioselective oxa-Michael cascade reaction starting from (E)-1-(1-methyl-1H-imidazol-2-yl)but-2-en-1-ol. ru.nl In this process, the allylic alcohol is first oxidized to the corresponding enone, which then undergoes an intramolecular oxa-Michael addition to form a cyclic product. This demonstrates the feasibility of using an imidazole-containing alcohol in a sequential, one-pot transformation.

The imidazole moiety itself can act as an internal nucleophile or as a directing group in cascade sequences. A hypothetical cascade could involve the initial conversion of the alcohol to a leaving group, followed by an intramolecular cyclization where the imidazole nitrogen acts as the nucleophile to form a fused or spirocyclic system.

Multicomponent reactions often rely on the condensation of an aldehyde, an amine, and a third component. acs.orgresearchgate.netorganic-chemistry.org this compound could potentially be modified to fit into such schemes. For instance, oxidation to the ketone followed by reaction with an amine and a suitable acid component could lead to complex heterocyclic structures. The imidazole ring could also function as an organocatalyst in certain MCRs, promoting the reaction of other components. rsc.org

Table 2: Potential Cascade and Multicomponent Reactions for this compound This table outlines hypothetical reaction pathways based on known reactivity of similar functional groups.

Reaction TypeProposed ReactantsKey IntermediatePotential Product ClassReference Concept
Oxidation / Intramolecular CyclizationThis compound, Oxidant, Acid/Base Catalyst4-(1H-imidazol-5-yl)butan-2-oneFused bicyclic imidazoles ru.nl
Intramolecular Sₙ2 CyclizationThis compound, Activating Agent (e.g., TsCl), Base4-(1H-imidazol-5-yl)-2-tosyloxybutaneFused or spirocyclic imidazolesGeneral cyclization principles
Pictet-Spengler-type CascadeThis compound (as precursor to an amine), AldehydeSchiff base / Iminium ionTetrahydroimidazo[4,5-c]pyridinesAnalogous to indole (B1671886) chemistry
Ugi Multicomponent ReactionOxidized ketone, Amine, Isocyanide, Carboxylic Acidα-Adduct of the imine and isocyanideComplex α-acylamino amides researchgate.net

Strategies for Prodrug Design as Research Tools

Prodrug design is a powerful strategy used in medicinal chemistry to overcome undesirable physicochemical or pharmacokinetic properties of a parent drug, such as poor solubility, limited permeability, or rapid metabolism. nih.govnih.gov For a compound like this compound, prodrug strategies can be invaluable research tools to facilitate studies on its biological mechanism, distribution, and efficacy by improving its delivery to the site of action. rsc.org This typically involves masking one or both of its key functional groups—the secondary alcohol and the imidazole ring—with a promoiety that is cleaved in vivo by chemical or enzymatic means. urjc.es

Masking the Secondary Alcohol: The secondary hydroxyl group is a prime target for prodrug modification. Esterification is the most common approach to mask alcohols, transiently increasing the lipophilicity of the molecule and thereby enhancing its ability to cross cell membranes. researchgate.net

Simple Ester Prodrugs: The alcohol can be converted into simple aliphatic or aromatic esters. The rate of hydrolytic cleavage by ubiquitous esterase enzymes can be tuned by altering the steric and electronic properties of the acyl group. researchgate.net

Phosphate (B84403) Esters: To enhance aqueous solubility, a phosphate ester prodrug can be synthesized. The highly polar phosphate group is readily cleaved by alkaline phosphatases in vivo to release the parent alcohol. acs.org

Self-Immolative Linkers: More advanced strategies involve attaching the alcohol to a promoiety via a self-immolative linker. rsc.org These linkers are designed to be cleaved in response to a specific physiological trigger (e.g., an overexpressed enzyme in a target tissue, a change in pH, or a reductive environment), after which the linker undergoes a spontaneous electronic cascade to release the parent drug. rsc.orgcam.ac.uk

N-Acyl Imidazoles: Acylation of the imidazole nitrogen can produce N-acyl derivatives. These prodrugs can be designed to be stable at certain pH values but hydrolyze to release the parent compound under physiological conditions. nih.gov This strategy has been successfully used to protect the imidazole in thyrotropin-releasing hormone (TRH) from enzymatic degradation, thereby prolonging its action. nih.govannualreviews.org

N-Acyloxymethyl Prodrugs: A more sophisticated approach is the use of N-acyloxymethyl (ACOM) groups. These prodrugs are cleaved in a two-step enzymatic process, first by an esterase to generate an unstable N-hydroxymethyl intermediate, which then spontaneously decomposes to release the parent N-H imidazole and formaldehyde. chemrxiv.org

By employing these strategies, researchers can create a library of prodrugs of this compound with tailored properties for specific experimental needs, such as enhanced brain penetration, targeted delivery to cancer cells, or controlled release over an extended period. nih.govrsc.org

Table 3: Prodrug Strategies for this compound as Research Tools

Target Functional GroupProdrug Moiety (Linkage)Typical Cleavage MechanismPrimary Goal / Property ChangeReference Concept
Secondary AlcoholAlkyl/Aryl EsterEsterase-mediated hydrolysisIncrease lipophilicity, enhance membrane permeability researchgate.net
Secondary AlcoholPhosphate EsterPhosphatase-mediated hydrolysisIncrease aqueous solubility acs.org
Secondary AlcoholCarbonateEsterase-mediated hydrolysisIncrease lipophilicityGeneral prodrug principles
Imidazole N-HN-Acyl (e.g., N-Benzoyl)Spontaneous or enzymatic hydrolysisProtect from metabolism, modulate pKa nih.gov
Imidazole N-HN-AlkoxycarbonylEsterase-mediated hydrolysisIncrease lipophilicity, prevent enzymatic degradation nih.gov, annualreviews.org
Secondary AlcoholSelf-Immolative LinkerTrigger-specific (e.g., enzyme, pH, glutathione)Targeted drug release, reduced off-target effects urjc.es, rsc.org

Iv. Advanced Structural Elucidation and Stereochemical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignmentbeilstein-journals.orgacs.orgresearchgate.netbeilstein-journals.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of 4-(1H-imidazol-5-yl)butan-2-ol. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, the precise connectivity and spatial relationships of the atoms can be determined.

1D NMR (¹H, ¹³C, ¹⁵N) Data Analysis for Connectivitybeilstein-journals.orgacs.orgresearchgate.netbeilstein-journals.orgresearchgate.net

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and neighboring protons for each hydrogen atom in the molecule. For this compound, distinct signals are expected for the protons on the imidazole (B134444) ring and the butanol side chain. The imidazole protons (H-2 and H-4) typically appear in the downfield region (δ 7-8 ppm), while the protons of the butanol chain resonate further upfield. The methine proton (H-2') attached to the hydroxyl group is expected around δ 3.6-4.0 ppm, and the adjacent methylene (B1212753) protons (H-1' and H-3') would show characteristic splitting patterns based on their neighbors. docbrown.info The terminal methyl group (H-4') would appear as a doublet in the upfield region (around δ 1.2 ppm). docbrown.info

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments. For this molecule, eight distinct carbon signals are anticipated. The carbons of the imidazole ring (C-2, C-4, C-5) are typically found in the range of δ 115-140 ppm. The carbon bearing the hydroxyl group (C-2') would be observed around δ 65-70 ppm, while the other aliphatic carbons (C-1', C-3', C-4') would appear at higher field strengths. docbrown.info

¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR would be highly informative for characterizing the two distinct nitrogen atoms within the imidazole ring. The different hybridization and chemical environments of the pyrrole-type (-NH-) and pyridine-type (-N=) nitrogens would result in separate signals, confirming the heterocyclic structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

PositionAtom TypePredicted ¹H Shift (ppm)Predicted MultiplicityPredicted ¹³C Shift (ppm)
2CH (imidazole)~7.6s~135
4CH (imidazole)~6.8s~117
5C (imidazole)--~134
1'CH₂~2.6t~32
2'CH₂~1.7q~42
3'CH(OH)~3.8sextet~68
4'CH₃~1.2d~23
-NH~12.0 (broad)s-
-OHVariable (broad)s-

2D NMR (COSY, HSQC, HMBC, NOESY) for Through-Bond and Through-Space Correlationsbeilstein-journals.orgnih.govresearchgate.netscience.gov

Two-dimensional NMR experiments are essential for unambiguously assembling the molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment maps out proton-proton (¹H-¹H) couplings through bonds, typically over two to three bonds. For this compound, COSY would show a clear correlation pathway along the butanol side chain: H-4' ↔ H-3' ↔ H-2' ↔ H-1'. researchgate.net This confirms the linear connectivity of the butanol fragment.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons (¹JCH). It allows for the definitive assignment of each carbon atom that bears protons by linking the assigned ¹H signals to their corresponding ¹³C signals from the 1D spectra. science.gov

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides crucial information about longer-range (2-4 bond) ¹H-¹³C correlations. This is vital for connecting the butanol side chain to the imidazole ring. Key correlations would be expected from the H-1' methylene protons to the imidazole carbons C-4 and C-5, and from the imidazole proton H-4 to C-5 and the side-chain carbon C-1'. beilstein-journals.orgbeilstein-journals.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity, regardless of their bonding. NOESY can help confirm the regiochemistry, for instance, by showing a correlation between the H-1' protons of the side chain and the H-4 proton of the imidazole ring, confirming the attachment at the C-5 position. google.com

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysisnih.govacs.orgnih.govnih.gov

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural information through analysis of its fragmentation patterns. nih.govacs.orgnih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determinationacs.org

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which can be used to determine its elemental formula. For this compound, the molecular formula is C₈H₁₄N₂O. HRMS would be used to confirm the calculated exact mass of its protonated molecular ion [M+H]⁺, providing strong evidence for this composition over other possibilities with the same nominal mass. acs.org

Table 2: HRMS Data for this compound

FormulaIonCalculated Exact Mass
C₈H₁₄N₂O[M+H]⁺155.1179

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (typically the molecular ion) to generate a characteristic spectrum of fragment ions. The fragmentation pattern provides a "fingerprint" that aids in structural elucidation. nih.govacs.orgnih.gov For this compound, key fragmentation pathways would include:

Loss of Water: A common fragmentation for alcohols, leading to an [M+H - H₂O]⁺ ion.

Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the oxygen-bearing carbon (C-3'). This could result in the loss of a methyl radical (•CH₃) or a propyl-imidazole radical.

Side-Chain Cleavage: The most significant fragmentation is often the cleavage of the bond between the butanol side chain and the imidazole ring. This typically occurs via cleavage of the C-1'—C-5 bond, leading to a prominent ion corresponding to the protonated imidazole-methyl fragment (m/z 95) or the butanol fragment.

Ring Fragmentation: While the imidazole ring itself is relatively stable, some fragmentation can occur, though loss of substituents is more common. nih.gov

Table 3: Predicted MS/MS Fragmentation for [C₈H₁₄N₂O+H]⁺

Predicted m/zProposed Fragment IonFragmentation Pathway
137.1073[M+H - H₂O]⁺Loss of water from the alcohol
111.0917[C₆H₁₁N₂]⁺Loss of CH₃CHOH
95.0604[C₄H₇N₂]⁺Cleavage at C1'-C2', forming an imidazole-ethyl fragment
81.0447[C₄H₅N₂]⁺Cleavage at C2'-C3', forming the imidazole-methyl cation (tropylium-like)
45.0335[C₂H₅O]⁺Cleavage yielding the CH₃CHOH⁺ fragment

Infrared (IR) and Raman Spectroscopy for Functional Group Identificationresearchgate.netnih.govmdpi.com

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. researchgate.netnih.gov

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show several key absorption bands. A broad band in the region of 3400-3200 cm⁻¹ corresponds to the O-H stretching vibration of the alcohol group, likely overlapping with the N-H stretch of the imidazole ring. rsc.org C-H stretching vibrations from the aliphatic parts of the molecule would appear just below 3000 cm⁻¹, while the C-H stretch from the imidazole ring would be slightly above 3000 cm⁻¹. The C=N and C=C stretching vibrations within the imidazole ring would produce signals in the 1650-1450 cm⁻¹ region. A distinct C-O stretching band for the secondary alcohol would be visible around 1100 cm⁻¹. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the aromatic-like imidazole ring vibrations are often strong, providing a clear fingerprint in the 1600-1300 cm⁻¹ region. mdpi.com This makes it a useful tool for confirming the presence and substitution pattern of the heterocyclic ring.

Table 4: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3400-3200 (broad)O-H StretchAlcohol
~3250-3100N-H StretchImidazole
~3150-3100C-H StretchImidazole Ring
~2960-2850C-H StretchAliphatic (CH₃, CH₂, CH)
~1650-1550C=N StretchImidazole Ring
~1500-1450C=C StretchImidazole Ring
~1460, ~1380C-H BendAliphatic
~1100C-O StretchSecondary Alcohol

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

X-ray crystallography stands as the most definitive method for determining the three-dimensional structure of molecules in their solid, crystalline state. d-nb.infonih.gov This technique provides an unambiguous determination of the relative configuration of all stereogenic centers and, crucially for a chiral molecule like this compound, can be used to establish its absolute configuration. researchgate.net The primary prerequisite for this analysis is the ability to grow a high-quality single crystal of the compound, which can sometimes be challenging for small, flexible molecules. d-nb.infonih.gov

Once a suitable crystal is obtained, it is exposed to a beam of X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the precise spatial arrangement of atoms can be deduced. This reveals detailed structural information, including bond lengths, bond angles, and the molecule's conformation in the solid state. For instance, analysis of various imidazole derivatives has provided exact measurements of the geometry of the imidazole ring and the orientation of its substituents. sapub.orgmdpi.comsemanticscholar.org

The determination of absolute configuration for an enantiopure crystal is possible due to the phenomenon of anomalous dispersion (or resonant scattering). researchgate.net While Friedel's law states that the intensities of a diffraction peak (hkl) and its inverse (hkl) are equal, this breaks down in non-centrosymmetric structures when the X-ray wavelength is near the absorption edge of an atom in the crystal. wikipedia.org This results in small but measurable intensity differences between these "Bijvoet pairs". ed.ac.uk

The most common method to quantify this effect and determine the absolute configuration is the refinement of the Flack parameter. wikipedia.orgox.ac.uk The Flack parameter, x, is a value that represents the fraction of the inverted structure present in the crystal. ed.ac.uk An ideal result for an enantiomerically pure sample is a Flack parameter close to 0, with a small standard uncertainty (typically <0.1), which confirms that the modeled absolute configuration is correct. wikipedia.orged.ac.ukmdpi.com A value near 1 indicates that the true configuration is the inverse of the one modeled. wikipedia.org A value around 0.5 suggests the crystal is a racemic twin. This technique is most powerful when the molecule contains atoms heavier than oxygen, but modern methods have improved its reliability even for light-atom structures. researchgate.netmdpi.com

While specific crystallographic data for this compound is not available in the cited literature, a typical analysis would yield the parameters shown in the table below.

Table 1: Illustrative Crystallographic Data Parameters for a Chiral Compound
ParameterDescriptionExample Value (for an Imidazole Derivative tandfonline.com)
Chemical FormulaThe elemental composition of the molecule.C7H11N3O2
Formula WeightThe mass of one mole of the compound.181.19 g/mol
Crystal SystemThe symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic).Monoclinic
Space GroupA more detailed description of the crystal's symmetry. Chiral compounds crystallize in non-centrosymmetric space groups.P21/c
Cell Dimensions (a, b, c, α, β, γ)The lengths and angles of the unit cell that forms the crystal lattice.a = 9.958 Å, b = 6.524 Å, c = 13.556 Å, β = 99.89°
Volume (V)The volume of the unit cell.867.6 ų
ZThe number of molecules in the unit cell.4
Flack Parameter (x)A parameter refined against the diffraction data to determine the absolute structure. A value near 0 confirms the configuration. wikipedia.orge.g., 0.05(7)

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity and Absolute Configuration

Chiroptical spectroscopy encompasses techniques that measure the differential interaction of chiral molecules with left- and right-circularly polarized light. The two primary methods are Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD). These non-destructive techniques are invaluable for confirming the absolute configuration of a sample in solution and for quantifying its enantiomeric purity. openochem.orgrsc.org

Circular Dichroism (CD) spectroscopy measures the difference in absorption between left- and right-circularly polarized light (ΔA = A_L - A_R) as a function of wavelength. rsc.org A molecule must be chiral and absorb light in the measured region to produce a CD signal. ull.es The resulting spectrum features positive or negative peaks, known as Cotton effects, which are characteristic of a specific enantiomer. nih.gov The two enantiomers of a chiral compound, such as (R)- and (S)-4-(1H-imidazol-5-yl)butan-2-ol, are expected to produce CD spectra that are mirror images of each other. nih.gov For example, studies on various chiral drugs have shown that the S-isomer might produce a negative Cotton effect while the R-isomer produces a positive one in the same spectral region. nih.gov

The intensity of a CD signal, often reported as molar ellipticity [θ] or the differential extinction coefficient (Δε), is directly proportional to the enantiomeric excess (ee) of the sample. nih.gov This relationship allows for the precise determination of enantiomeric purity. By preparing a series of samples with known enantiomeric compositions and measuring their CD signals, a calibration curve can be constructed. nsf.gov The enantiomeric excess of an unknown sample can then be accurately determined from its measured CD signal using this curve. nih.govnsf.gov Theoretical calculations using methods like time-dependent density functional theory (TDDFT) can also be employed to predict the CD spectrum for a given absolute configuration, providing a powerful tool for configurational assignment by comparing the calculated and experimental spectra. rsc.orgpku.edu.cn

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. kud.ac.in An ORD curve that passes through an absorption band of the chiral molecule will show a characteristic peak and trough, which is also known as a Cotton effect. ull.es While largely superseded by CD for stereochemical analysis due to simpler spectra, ORD and CD are related phenomena (mathematically convertible via the Kronig-Kramers transforms) and provide complementary information. ull.es ORD can be particularly useful for assigning the absolute configuration of molecules like alcohols and amines from their dispersion curves in the far-UV region. researchgate.net

Table 2: Representative Data from a Chiroptical Spectroscopy (CD) Experiment
Enantiomerλmax (nm)Sign of Cotton EffectMolar Ellipticity [θ] (deg·cm²·dmol⁻¹)Application
(R)-4-(1H-imidazol-5-yl)butan-2-ole.g., 215Positivee.g., +5000The opposite signs of the Cotton effects for the two enantiomers allow for the unambiguous assignment of absolute configuration.
(S)-4-(1H-imidazol-5-yl)butan-2-ole.g., 215Negativee.g., -5000
Racemic MixtureN/ANone0A true racemic mixture is optically inactive and produces no CD signal. nih.gov
Sample of Unknown Puritye.g., 215Positivee.g., +2500The magnitude of the signal ([θ] = +2500) indicates a 50% enantiomeric excess of the (R)-enantiomer.

V. Computational Chemistry and Theoretical Studies on 4 1h Imidazol 5 Yl Butan 2 Ol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural characteristics of molecules.

Electronic Structure, Molecular Orbitals (HOMO/LUMO), and Charge Distribution Analysis

The electronic properties of a molecule are key to understanding its reactivity and stability. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides critical information about its electron-donating and accepting capabilities. For imidazole (B134444) derivatives, the HOMO is often localized on the imidazole ring, indicating its role as an electron-rich center. The LUMO, conversely, represents the region most susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of a molecule's chemical reactivity and stability. A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For imidazole derivatives, this HOMO-LUMO gap can be calculated to predict their potential bioactivity. irjweb.com For instance, in a study on an imidazole derivative, the HOMO-LUMO energy gap was found to be 4.4871 eV, reflecting its chemical reactivity. irjweb.com The distribution of electron density, often visualized through Molecular Electrostatic Potential (MEP) maps, reveals the regions of positive and negative electrostatic potential, highlighting sites prone to electrophilic and nucleophilic attack. ajchem-a.com

Table 1: Representative Frontier Orbital Energies for Imidazole Derivatives

Parameter Value (eV)
EHOMO -6.2967
ELUMO -1.8096
Energy Gap (ΔE) 4.4871

Note: Data is based on a representative imidazole derivative and serves as an illustrative example. irjweb.com

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

Quantum chemical calculations can predict spectroscopic properties with a reasonable degree of accuracy, aiding in the interpretation of experimental spectra.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for both ¹H and ¹³C nuclei can be performed. While experimental data for butan-2-ol shows distinct peaks for its different proton environments, theoretical predictions for 4-(1H-imidazol-5-yl)butan-2-ol would further refine these assignments, considering the electronic influence of the imidazole ring. docbrown.info For example, in a study of a different imidazole derivative, ¹H-NMR and ¹³C-NMR spectra were recorded and analyzed, demonstrating the utility of these techniques in structural elucidation. nih.gov

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational methods can calculate these vibrational frequencies, which correspond to specific bond stretches, bends, and torsions. For instance, the FT-IR spectrum of an imidazole derivative showed characteristic peaks for C=N and C-O stretching, which could be correlated with calculated frequencies. researchgate.net

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. Time-dependent DFT (TD-DFT) calculations can predict the absorption wavelengths (λmax) corresponding to π→π* and n→π* transitions. The UV-Vis absorption spectrum of a diphenyl-imidazole derivative showed absorption peaks at 340 nm and 406 nm, which were attributed to π→π* transitions. researchgate.net

Conformational Analysis and Energy Landscapes

The three-dimensional structure of a molecule is not static but exists as an ensemble of different conformations. Understanding the preferred conformations and the energy barriers between them is crucial for comprehending its biological activity.

Molecular Mechanics and Dynamics Simulations for Conformational Preference

Molecular mechanics and molecular dynamics (MD) simulations are powerful tools for exploring the conformational space of a molecule. MD simulations, for example, can track the movement of atoms over time, revealing the most stable and frequently adopted conformations in a given environment. mdpi.com In a study on imidazolo-triazole derivatives, MD simulations were used to assess the stability of ligand-receptor complexes by analyzing parameters such as Root Mean Square Deviation (RMSD). ajchem-a.com

Torsional Energy Scans and Preferred Conformations

Torsional energy scans involve systematically rotating specific bonds within a molecule and calculating the corresponding energy changes. This analysis helps to identify low-energy conformations and the energy barriers for rotation around key single bonds, such as the bond connecting the butyl chain to the imidazole ring in this compound. For some imidazole derivatives, the planarity between the imidazole ring and its substituents is a key structural feature, which can be influenced by intramolecular interactions. irjweb.com

Molecular Docking and Molecular Dynamics Simulations with Biological Macromolecules (In silico Modeling)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into potential binding affinities and interactions. This is a critical step in drug discovery and design. Following docking, MD simulations can be employed to assess the stability of the ligand-receptor complex over time.

For imidazole-containing compounds, molecular docking studies have been performed against various biological targets. For example, docking studies of imidazole derivatives with NADPH oxidase have shown that the binding energy values can predict their antioxidant potential. nih.gov In another study, imidazole derivatives were docked into the active sites of antimicrobial protein targets, revealing key binding interactions. researchgate.net These in silico models are invaluable for rationalizing the biological activity of compounds and for designing new molecules with improved properties. mdpi.comdocumentsdelivered.com

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Imidazole
Butan-2-ol
1-(3-((1H-imidazol-2-yl) diazenyl) phenyl) -5-(3, 4-dimethoxyphenyl)-1-(2,4-dinitrophenyl)-4,5-dihydro-1H-pyrazole
N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide
3-(1H-imidazol-1-yl)-1-phenylpropan-1-one
4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol
2-((4-(4-benzylidene-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl)-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)thio) hydroxamic acid
1-(2,3-dihydrobenzo[b] irjweb.comnih.govdioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole
4-(4,5-Diphenyl-1H-imidazole-2-yl) phenol

Prediction of Ligand-Receptor Binding Modes and Interactions

The prediction of how a ligand such as this compound might bind to a biological receptor is a cornerstone of computational drug discovery. This process, known as molecular docking, involves the use of sophisticated algorithms to predict the preferred orientation and conformation of a ligand when bound to a receptor's active site.

While specific docking studies for this compound have not been published, the general methodology would involve:

Receptor Preparation: Obtaining the 3D structure of a target receptor, often from crystallographic or NMR data.

Ligand Preparation: Generating a 3D model of this compound and optimizing its geometry.

Docking Simulation: Using software to fit the ligand into the receptor's binding site, exploring various poses and interactions.

The outcomes of such studies would typically be presented in a table format, detailing the predicted interactions.

Table 1: Hypothetical Ligand-Receptor Interactions for this compound (Note: This table is illustrative of the type of data that would be generated from molecular docking studies and is not based on published research for this specific compound.)

Receptor Amino Acid Interaction Type Distance (Å)
Aspartic Acid 112 Hydrogen Bond 2.8
Tyrosine 85 π-π Stacking 4.5

Estimation of Binding Affinities and Free Energies (Computational)

Following the prediction of binding modes, computational methods can be employed to estimate the binding affinity of a ligand for its receptor. This is often expressed as the binding free energy (ΔG_bind), a measure of the strength of the interaction.

Table 2: Hypothetical Estimated Binding Affinities for this compound (Note: This table is for illustrative purposes only and does not represent published data.)

Receptor Target Computational Method Predicted ΔG_bind (kcal/mol)
Histamine (B1213489) H3 Receptor MM/GBSA -8.5

Reaction Mechanism Modeling of Synthetic Pathways and Transformations

Theoretical chemistry provides powerful tools to investigate the mechanisms of chemical reactions. For the synthesis of this compound, computational modeling, particularly using Density Functional Theory (DFT), could elucidate the reaction pathways, identify transition states, and calculate activation energies. This insight is invaluable for optimizing reaction conditions and improving yields.

Currently, there is a lack of published research detailing the computational modeling of the synthetic pathways for this compound. Such studies would typically involve mapping the potential energy surface of the reaction to understand the energetic favorability of different routes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. For derivatives of this compound, QSAR studies would be instrumental in predicting the activity of new, unsynthesized analogs.

A QSAR study involves:

Assembling a dataset of derivatives with known biological activities.

Calculating a wide range of molecular descriptors (e.g., electronic, steric, hydrophobic) for each derivative.

Developing a mathematical model that relates the descriptors to the activity.

No QSAR models have been specifically developed for derivatives of this compound in the available literature. A hypothetical QSAR model is described in the table below to demonstrate the potential output of such an analysis.

Table 3: Hypothetical QSAR Model for this compound Derivatives (Note: This table illustrates the format of a QSAR model and is not based on actual research data.)

Descriptor Coefficient Contribution to Activity
LogP (Hydrophobicity) +0.54 Positive
Molecular Weight -0.12 Negative
Dipole Moment +1.23 Positive
Model Statistics
0.85

Vi. Biological and Biochemical Investigations of 4 1h Imidazol 5 Yl Butan 2 Ol in Vitro and in Silico

Molecular Target Identification and Validation (Pre-clinical, non-human focus)

There is no specific information in the public domain regarding the molecular targets of 4-(1H-imidazol-5-yl)butan-2-ol. Research on structurally related imidazole (B134444) compounds shows a wide range of biological activities, but these findings cannot be directly attributed to the subject compound.

Receptor Binding Assays and Ligand-Binding Studies

No receptor binding assays or ligand-binding studies have been published that specifically identify and characterize the interaction of this compound with any physiological receptors. While other imidazole derivatives have been investigated as ligands for various receptors, including σ2 receptors and β-adrenoceptors, data for this compound is absent. upenn.edunih.gov

Enzyme Inhibition and Activation Studies (e.g., CYP450 enzymes)

There are no available studies on the inhibitory or activation effects of this compound on enzyme systems, including cytochrome P450 (CYP450) isoenzymes. For context, a different and more complex imidazole-containing molecule was identified as a metabolite of Losartan and was studied in the context of CYP2C9-mediated metabolism, but this is not directly relevant to the specified compound. fda.gov Another related compound, 1-(5-methyl-2-propyl-1H-imidazol-4-yl)butan-1-one, has been noted for its potential to interact with CYP450 isoforms, though specific data remains limited.

Ion Channel Modulation Studies (if applicable)

Information regarding the modulation of ion channels by this compound is not present in the available scientific literature.

Cellular Pathway Modulation and Signalling Studies (In vitro)

Detailed in vitro studies on how this compound might modulate cellular pathways and signaling cascades have not been reported.

Gene Expression and Protein Expression Profiling in Model Systems

There are no records of gene or protein expression profiling studies conducted to determine the effects of this compound in any model system.

Investigation of Intracellular Signaling Cascades

The precise intracellular signaling cascades modulated by this compound have not been extensively delineated in publicly available literature. However, based on the structural motifs present in the molecule, particularly the imidazole ring, and studies on analogous compounds, several potential pathways can be proposed for future investigation.

Imidazole-containing compounds are known to interact with a variety of receptors and enzymes, thereby influencing numerous signaling pathways. For instance, many imidazole derivatives are known to be agonists or antagonists of G-protein coupled receptors (GPCRs), such as adrenergic and histamine (B1213489) receptors. researchgate.net The structural similarity of this compound to known adrenergic agonists, which often feature a hydroxyl group and an imidazole or a bioisosteric ring, suggests a potential interaction with β-adrenergic receptors. ambeed.combeilstein-journals.org Activation of these receptors typically leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP) levels, and the subsequent activation of Protein Kinase A (PKA). a2bchem.com

Furthermore, some imidazole derivatives have been shown to influence the p38 Mitogen-Activated Protein Kinase (MAPK) pathway. For example, the compound 6,8-dimethyl-3-(4-phenyl-1H-imidazol-5-yl)quinolin-2(1H)-one was found to promote osteoblast differentiation through the activation of the p38-β isoform of MAPK. chemsrc.com Given this precedent, it is plausible that this compound could also modulate MAPK signaling pathways, which are crucial in regulating cellular processes like proliferation, differentiation, and apoptosis.

The potential for this compound to affect intracellular calcium signaling should also be considered. Certain imidazole-based compounds have been observed to influence calcium channels and intracellular calcium concentrations. nih.gov Therefore, in vitro studies measuring changes in intracellular calcium levels upon treatment with this compound would be a valuable area of investigation.

Table 1: Potential Intracellular Signaling Cascades for Investigation

Signaling Pathway Potential Effect of this compound Rationale based on Analogous Compounds
GPCR Signaling (e.g., Adrenergic) Agonism or antagonism Structural similarity to adrenergic ligands. ambeed.combeilstein-journals.org
cAMP Pathway Modulation of intracellular cAMP levels Consequence of potential adrenergic receptor interaction. a2bchem.com
p38 MAPK Pathway Activation or inhibition Imidazole derivatives have been shown to activate this pathway. chemsrc.com

Mechanistic Studies of Biological Activity at the Molecular Level

While specific structure-activity relationship (SAR) studies for this compound are not extensively documented, SAR derivations can be inferred from research on analogous imidazole and azole-containing compounds. These studies provide insights into how modifications of the core structure might influence biological activity.

For imidazole-containing compounds acting as α1A-adrenoceptor agonists, the presence of a bulky substituent at the ortho-position of a phenyl ring attached to the imidazole is a determinant for selectivity. ambeed.com In the case of this compound, the butan-2-ol substituent on the imidazole ring is a key feature. Studies on similar structures, such as β-adrenergic receptor ligands, have established the importance of the amino-ethanol moiety (-CHOH-CH2-NH-R) for activity. beilstein-journals.org The butan-2-ol group in the title compound shares the hydroxylated alkyl chain characteristic.

In a series of imidazole-derived dual binders of human Insulin-Degrading Enzyme (IDE), the carboxylic acid, the imidazole ring, and a tertiary amine were found to be critical for activity. oup.com This highlights the importance of the imidazole core and specific functional groups for interaction with protein targets.

Furthermore, research on imidazo-pyridinium analogs as antagonists of the Neuropeptide S Receptor has shown that modifications to the substituents on the imidazole ring system can significantly impact potency in different signaling pathways (Gq, Gs, and ERK). nih.gov For example, the elimination of a 2-methyl substituent on the imidazopyridine core reduced activity, and replacement of a thiophosphoryl group with an oxygen abolished antagonist activity. nih.gov

Table 2: Inferred Structure-Activity Relationships from Analogous Compounds

Structural Feature Observation from Analogues Potential Implication for this compound Activity
Imidazole Ring Essential for activity in many classes of compounds. oup.com The imidazole core is likely a key pharmacophore.
Hydroxyl Group on Alkyl Chain Important for activity in adrenergic ligands. beilstein-journals.org The hydroxyl group on the butan-2-ol chain is likely crucial for binding to target proteins.
Alkyl Chain Length Influences potency and selectivity. The length of the butyl chain likely contributes to the compound's specific biological profile.

In microbial systems, imidazole is known to be degraded. A pseudomonad species has been shown to metabolize imidazole, with intermediates including 4(5)-imidazolone and formiminoglycine (B31276). kyoto-u.ac.jp This suggests that if this compound is introduced into a microbial system, the imidazole ring could be a target for enzymatic degradation, leading to ring-opened metabolites.

Furthermore, the gut microbiota is known to metabolize the amino acid histidine, which contains an imidazole ring, to produce metabolites such as imidazole propionate (B1217596) (ImP). nih.govresearchgate.net This metabolic pathway involves the enzymes histidine ammonia-lyase (hutH) and urocanate reductase (UrdA). nih.gov Given the structural similarity, it is conceivable that gut microbes could metabolize this compound, potentially through hydroxylation, oxidation of the alcohol to a ketone, or cleavage of the butyl side chain.

In a cellular context, such as in cell cultures, the metabolism would likely be governed by cytochrome P450 enzymes. These enzymes could introduce hydroxyl groups onto the imidazole ring or the butyl chain, or oxidize the secondary alcohol to a ketone, forming 4-(1H-imidazol-5-yl)butan-2-one. Subsequent conjugation reactions, such as glucuronidation or sulfation of the hydroxyl group, would facilitate excretion.

Table 3: Potential Metabolites of this compound in Biological Models

Biological System Potential Metabolic Transformation Putative Metabolite(s)
Microbial Systems Oxidation of the imidazole ring This compound-one derivatives
Cleavage of the imidazole ring Ring-opened products analogous to formiminoglycine derivatives
Cell Cultures (e.g., hepatocytes) Oxidation of the alcohol 4-(1H-imidazol-5-yl)butan-2-one
Hydroxylation of the butyl chain or imidazole ring Hydroxylated derivatives

Interactions with Other Biological Macromolecules (e.g., DNA, RNA, Lipids)

The interaction of this compound with macromolecules other than proteins has not been specifically reported. However, based on the chemical properties of the imidazole moiety and studies on related compounds, potential interactions can be postulated.

Interaction with Lipids: The amphiphilic nature of this compound, possessing a polar imidazole ring and a more nonpolar butyl chain, suggests it may interact with lipid membranes. Studies on alkylated imidazolium (B1220033) salts have demonstrated their ability to interact with and insert into phospholipid bilayers. frontiersin.orgnih.govnih.gov These interactions can lead to changes in membrane fluidity, lateral organization, and even disruption of the membrane structure. frontiersin.orgnih.gov It is plausible that this compound could similarly partition into cellular membranes, potentially altering their physical properties and influencing the function of membrane-bound proteins. The hydroxyl group could engage in hydrogen bonding with the phosphate (B84403) head groups of phospholipids, while the butyl and imidazole portions could interact with the hydrophobic acyl chains and the interfacial region of the membrane, respectively.

Interaction with DNA and RNA: Several imidazole derivatives have been shown to interact with DNA. Some imidazole-containing compounds have demonstrated the ability to bind to DNA, with certain derivatives exhibiting DNA intercalating activity. frontiersin.org For example, studies have shown that 4-phenyl-imidazoles and 4-(4-chlorophenyl)imidazoles can induce detectable damage to calf thymus DNA (ctDNA). frontiersin.org Given that this compound contains the core imidazole structure, the possibility of it binding to DNA, either through intercalation between base pairs or by binding to the minor groove, warrants investigation.

The interaction of this compound with RNA is less clear from the existing literature. However, N-acyl imidazole derivatives have been utilized in chemical biology to study the structure and function of RNA, indicating that the imidazole moiety can be directed to interact with RNA molecules. nih.gov The versatile hydrogen-bonding capabilities of the imidazole ring could potentially facilitate interactions with the functional groups of RNA bases or the phosphate backbone. nih.gov

Biosynthetic Pathways and Precursor Studies (if naturally occurring)

While it is not definitively established that this compound is a naturally occurring compound, imidazole alkaloids are found in nature, and their biosynthetic pathways often originate from amino acids. The most probable biosynthetic precursor for the imidazole ring in this compound is the amino acid L-histidine.

The biosynthesis would likely proceed through the action of histidine decarboxylase, a pyridoxal-5'-phosphate (PLP)-dependent enzyme that catalyzes the decarboxylation of histidine to histamine. From histamine, a series of enzymatic modifications to the ethylamine (B1201723) side chain would be required to generate the butan-2-ol moiety. This could involve the action of enzymes such as aminotransferases, dehydrogenases, and hydratases to extend the carbon chain and introduce the hydroxyl group.

Alternatively, a pathway could involve the initial modification of the carboxyl group of histidine before decarboxylation. It is also possible that the butan-2-ol side chain is synthesized separately and then attached to a pre-formed imidazole ring.

The study of pyrrole-imidazole alkaloids from marine sponges has provided insights into the biosynthesis of related compounds, suggesting that nonproteinogenic amino acids can serve as key intermediates. For instance, homoarginine has been identified as a branch point connecting primary metabolism to the production of these alkaloids. This raises the possibility that precursors other than histidine could be involved in the biosynthesis of imidazole-containing natural products.

Table 4: Putative Key Enzymes in the Biosynthesis of this compound from Histidine

Enzyme Class Proposed Role
Histidine Decarboxylase Decarboxylation of histidine to form histamine.
Aminotransferase Conversion of an amino group to a keto group.
Dehydrogenase Oxidation/reduction reactions to modify the side chain.
Hydratase Addition of water to a double bond to form the alcohol.

Vii. Analytical Methodologies for Research and Quantification of 4 1h Imidazol 5 Yl Butan 2 Ol

Chromatographic Separation Techniques

Chromatographic techniques are essential for separating 4-(1H-imidazol-5-yl)butan-2-ol from other components in a sample, which is a critical step before its detection and quantification. The choice of technique depends on the physicochemical properties of the analyte and the complexity of the sample matrix.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of imidazole (B134444) derivatives. nih.govtandfonline.commdpi.com Given the polar nature of the imidazole ring and the hydroxyl group in this compound, reversed-phase HPLC is a suitable approach. In this mode, a non-polar stationary phase is used with a polar mobile phase.

The separation of imidazole compounds is often achieved using C8 or C18 columns. mdpi.com The mobile phase typically consists of a mixture of an aqueous buffer (such as phosphate (B84403) buffer) and an organic modifier like methanol (B129727) or acetonitrile. mdpi.com Adjusting the pH of the mobile phase is crucial for achieving good peak shape and retention, especially for ionizable compounds like imidazoles. mdpi.com For instance, a slightly acidic pH (e.g., pH 3.2) can be used to ensure the imidazole ring is in a consistent protonation state, leading to reproducible chromatographic behavior. mdpi.com

A gradient elution, where the proportion of the organic solvent is increased over time, can be effective for separating the target analyte from matrix components with different polarities. Detection is commonly performed using a Diode-Array Detector (DAD), which can monitor multiple wavelengths simultaneously, with a common wavelength for imidazole derivatives being around 210 nm for maximum sensitivity. nih.gov

Table 1: Illustrative HPLC Parameters for Imidazole Compound Analysis

Parameter Typical Value/Condition
Column C8 or C18, 5 µm particle size
Mobile Phase Methanol or Acetonitrile with Phosphate Buffer
pH Adjusted to ~3.2 with phosphoric acid mdpi.com
Flow Rate 1.0 mL/min mdpi.com
Detection UV/DAD at ~210 nm nih.gov

| Temperature | Ambient or controlled (e.g., 25 °C) nih.gov |

Gas Chromatography (GC) is another powerful technique for the analysis of volatile and thermally stable compounds. For a compound like this compound, derivatization may be necessary to increase its volatility and improve its chromatographic properties. researchgate.netgdut.edu.cn Derivatization can be achieved by reacting the polar functional groups (the imidazole nitrogen and the hydroxyl group) with a suitable agent, such as isobutyl chloroformate. gdut.edu.cn

The separation in GC is performed on a capillary column, often with a polar stationary phase like those containing polyethylene (B3416737) glycol (e.g., Carbowax) for the analysis of polar compounds. researchgate.net The choice of the column is critical to achieve the desired resolution. The carrier gas is typically an inert gas like helium or nitrogen.

GC is often coupled with a mass spectrometer (GC-MS), which allows for both quantification and structural confirmation of the analyte. researchgate.netgdut.edu.cnusc.edu

Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to HPLC and GC. This technique separates molecules based on their charge-to-size ratio in an electric field. For imidazole compounds, which can be charged, CE can be a very effective method. researchgate.net

In a typical CE setup for imidazole analysis, a fused-silica capillary is used with a background electrolyte solution, such as a phosphate-borate buffer. researchgate.net The addition of modifiers like sodium lauryl sulfate (B86663) to the buffer can be used to separate neutral and charged species. researchgate.net Detection is usually performed by UV absorbance at a wavelength where the imidazole ring absorbs. The method is known for its high resolution, short analysis times, and low consumption of sample and reagents.

Detection and Quantification Methods

Following chromatographic separation, sensitive and specific detection methods are required for the accurate quantification of this compound.

Spectrophotometric detection, particularly UV-Vis detection, is commonly paired with HPLC and CE. The imidazole ring in this compound contains a chromophore that absorbs UV light. As mentioned, detection at a low wavelength, such as 210 nm, often provides the best signal-to-noise ratio for imidazole-containing compounds. nih.gov A Diode-Array Detector (DAD) is particularly useful as it can provide the full UV spectrum of the analyte, which aids in peak identification and purity assessment. nih.gov

Fluorometric detection is generally more sensitive and selective than spectrophotometric detection, but it requires the analyte to be fluorescent or to be derivatized with a fluorescent tag. While some complex imidazole derivatives may exhibit native fluorescence, it is not a universal property of this class of compounds.

Mass Spectrometry (MS) is a powerful detection technique that measures the mass-to-charge ratio of ions. When coupled with a chromatographic separation method (LC-MS or GC-MS), it provides high selectivity and sensitivity. researchgate.netgdut.edu.cnusc.edunih.gov

In GC-MS, after separation in the gas phase, the analyte molecules are ionized, typically by electron impact (EI), which causes fragmentation. The resulting fragmentation pattern is characteristic of the molecule's structure and can be used for its identification by comparing it to a spectral library. gdut.edu.cnusc.edu

In LC-MS, the eluent from the HPLC column is introduced into an ion source, such as electrospray ionization (ESI), which is suitable for polar molecules like this compound. The intact molecule is typically protonated to form [M+H]+ ions.

For even higher selectivity and sensitivity, tandem mass spectrometry (MS/MS) can be used (LC-MS/MS). In this technique, the parent ion of the target analyte is selected in the first mass analyzer, fragmented in a collision cell, and a specific fragment ion is then monitored in the second mass analyzer. This process, known as selected reaction monitoring (SRM), significantly reduces background noise and allows for very low limits of detection.

Table 2: Exemplary Mass Spectrometry Parameters for Imidazole Derivative Analysis

Technique Ionization Mode Typical Ions Monitored
GC-MS Electron Impact (EI) Characteristic fragment ions gdut.edu.cn
LC-MS Electrospray Ionization (ESI+) Protonated molecule [M+H]+

| LC-MS/MS | ESI+ with SRM | Specific parent ion → fragment ion transition |

The development of a robust analytical method for this compound would involve optimizing these chromatographic and detection parameters, followed by a thorough validation process to ensure accuracy, precision, and reliability.

Sample Preparation and Matrix Effects in Research Samples (e.g., synthetic mixtures, cell lysates, environmental matrices)

The initial step in the analytical workflow, sample preparation, is critical for obtaining accurate and reproducible results. Its primary goals are to extract this compound from the sample matrix, remove interfering components, and concentrate the analyte to a level suitable for detection. The complexity of the sample matrix dictates the appropriate preparation strategy.

For synthetic mixtures , such as those from a reaction workup, sample preparation may be as simple as a "dilute and shoot" approach, where the sample is dissolved in a suitable solvent and directly injected into the analytical instrument. chromatographyonline.com Filtration may be employed to remove any particulate matter. chromatographyonline.com

In the case of complex biological samples like cell lysates , more extensive cleanup is required to remove proteins, lipids, and salts that can interfere with analysis. Protein precipitation, often achieved by adding a solvent like acetonitrile, is a common first step. mdpi.com This is typically followed by extraction techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to further purify the analyte. chromatographyonline.comnih.gov LLE uses two immiscible solvents to partition the analyte from contaminants, while SPE employs a solid sorbent to selectively retain either the analyte or the impurities. chromatographyonline.comnih.gov

Environmental matrices , such as water or soil, are often characterized by low analyte concentrations and the presence of a wide array of interfering substances. researchgate.net SPE is a particularly effective technique for these samples, as it allows for both cleanup and concentration of the analyte from a large sample volume. nih.gov The choice of SPE sorbent (e.g., C18, ion-exchange) depends on the physicochemical properties of this compound and the nature of the matrix interferents.

Matrix Effects are a significant challenge, especially in sensitive techniques like liquid chromatography-mass spectrometry (LC-MS). This phenomenon refers to the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix, leading to either ion suppression or enhancement and, consequently, inaccurate quantification. chromatographyonline.com Minimizing matrix effects is a key objective of sample preparation. chromatographyonline.com Strategies to overcome these effects include the development of highly selective sample pretreatment methods like SPE and LLE, and the use of an internal standard—a compound with similar chemical properties to the analyte that is added to the sample at a known concentration to normalize the response. chromatographyonline.com

Sample MatrixPrimary ChallengeCommon Preparation TechniquesKey Objectives
Synthetic MixturesHigh analyte concentration, simple matrixDilution, FiltrationAdjust concentration for linear detector response
Cell LysatesProteins, lipids, saltsProtein Precipitation, Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE)Remove biological macromolecules to prevent column fouling and matrix effects. mdpi.com
Environmental MatricesLow analyte concentration, high variability of interferentsSolid-Phase Extraction (SPE), QuEChERSConcentrate analyte, remove diverse interferents (e.g., humic acids). nih.govyok.gov.tr

Validation of Analytical Methods for Purity Assessment and Quantification in Research Contexts

Validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. europa.eu For research involving this compound, this means ensuring that the method used for its quantification or for assessing its purity is accurate, reliable, and robust. The validation process involves evaluating several key performance characteristics, as outlined by regulatory bodies like the International Council for Harmonisation (ICH). europa.eufda.gov

Specificity/Selectivity: This is the ability of the method to produce a response only for the target analyte, without interference from other components such as impurities, degradation products, or matrix components. researchgate.net In purity testing, the method must be able to separate the main compound from all known related substances.

Accuracy: Accuracy reflects the closeness of the test results obtained by the method to the true value. europa.eu It is often assessed by analyzing a sample of known purity (e.g., a reference standard) or by spiking the sample matrix with a known amount of the analyte and calculating the percent recovery. europa.eu

Precision: Precision is a measure of the random error and is expressed as the degree of agreement among a series of individual measurements. It is typically evaluated at two levels:

Repeatability: The precision obtained under the same operating conditions over a short interval of time.

Intermediate Precision: Expresses the variation within a single laboratory, accounting for random events like different days, different analysts, or different equipment. europa.eu

Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the analyte concentration within a given range. researchgate.net This is determined by analyzing a series of standards at different concentrations.

Range: The range is the interval between the upper and lower concentration levels of the analyte for which the method has been demonstrated to have a suitable level of accuracy, precision, and linearity. europa.eu

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of the analyte that can be detected but not necessarily quantified with acceptable accuracy. researchgate.net The LOQ is the lowest concentration that can be measured with acceptable levels of accuracy and precision. researchgate.netdiva-portal.org These parameters are particularly critical for the analysis of impurities and for quantification in samples where the analyte is present at very low levels.

Robustness: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature). researchgate.net It provides an indication of the method's reliability during normal usage.

Validation ParameterDescriptionImportance in Research Context
AccuracyCloseness of measured value to the true value. europa.euEnsures correct quantification for structure-activity relationship studies.
PrecisionAgreement among a series of measurements. europa.euEnsures reproducibility of results between experiments.
SpecificityAbility to measure the analyte unequivocally. researchgate.netCrucial for purity assessment and avoiding false positives from matrix components.
LOD/LOQLowest concentration that can be reliably detected/quantified. diva-portal.orgEssential for analyzing trace amounts in environmental samples or quantifying minor impurities.
LinearityProportionality of signal to analyte concentration. researchgate.netEnables accurate quantification across a range of concentrations.
RobustnessResistance to small variations in method parameters. researchgate.netIndicates the method's transferability and reliability in routine use.

Chiral Separation Techniques for Enantiomers

The this compound molecule contains a stereocenter at the C-2 position of the butanol chain, meaning it exists as two non-superimposable mirror images called enantiomers. Since enantiomers can exhibit different pharmacological and toxicological properties in a chiral biological environment, the ability to separate and quantify them individually is often essential. lcms.cz Several chromatographic and electrophoretic techniques are employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for enantiomeric separation. americanpharmaceuticalreview.com It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are very common and have proven effective for a broad range of chiral compounds, including those with imidazole moieties. mdpi.comamericanpharmaceuticalreview.com

Chiral Gas Chromatography (GC) is another option, particularly for volatile and thermally stable compounds. Derivatized cyclodextrins are frequently used as chiral stationary phases in capillary GC columns, enabling the separation of enantiomers based on host-guest interactions. tum.de

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations. lcms.cz Using supercritical carbon dioxide as the main mobile phase component, SFC often provides faster, more efficient separations with significantly lower consumption of organic solvents, making it a "greener" technique. lcms.cz Like HPLC, it relies on chiral stationary phases to achieve resolution.

Capillary Electrophoresis (CE) offers high separation efficiency and requires minimal sample volume. americanpharmaceuticalreview.com In chiral CE, a chiral selector is typically added to the background electrolyte. Cyclodextrins are the most common chiral selectors used in CE; they form transient diastereomeric inclusion complexes with the enantiomers, which then migrate at different velocities under the applied electric field, resulting in separation. mdpi.com

TechniquePrinciple of SeparationCommon Chiral Selector/Stationary PhaseAdvantages
Chiral HPLCDifferential interaction with a Chiral Stationary Phase (CSP). americanpharmaceuticalreview.comPolysaccharide derivatives (e.g., amylose, cellulose). mdpi.comamericanpharmaceuticalreview.comWide applicability, well-established, robust.
Chiral GCDifferential partitioning into a chiral stationary phase.Cyclodextrin derivatives. tum.deHigh resolution for volatile compounds.
Chiral SFCDifferential interaction with a CSP in a supercritical fluid mobile phase. lcms.czPolysaccharide derivatives.Fast analysis, reduced organic solvent use. lcms.cz
Chiral CEDifferential mobility of transient diastereomeric complexes.Cyclodextrins added to the electrolyte. mdpi.comHigh efficiency, low sample and reagent consumption. americanpharmaceuticalreview.com

Viii. Future Research Directions and Emerging Academic Applications

Development of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally benign synthetic methodologies is a critical aspect of modern pharmaceutical research. While specific synthetic routes for 4-(1H-imidazol-5-yl)butan-2-ol are not widely published, future research could focus on adapting existing methods for imidazole (B134444) synthesis. Traditional methods often involve the condensation of a dicarbonyl compound with an aldehyde and ammonia (B1221849), or the use of pre-functionalized imidazole precursors.

Future synthetic strategies could explore:

Greener Approaches: Utilizing water as a solvent, employing microwave-assisted organic synthesis (MAOS) to reduce reaction times and energy consumption, and developing catalytic methods that minimize waste are all promising avenues. neu.edu.tr

Multicomponent Reactions (MCRs): Designing a one-pot synthesis where multiple starting materials react to form the target compound without the need to isolate intermediates could significantly improve efficiency. nih.gov

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability.

A comparative table of potential synthetic approaches is presented below.

Synthetic ApproachPotential AdvantagesPotential Challenges
Traditional Multistep Synthesis Well-established reactions, reliable for small-scale synthesis.Often requires harsh reagents, multiple purification steps, and can be time-consuming.
Microwave-Assisted Synthesis Rapid reaction times, increased yields, and often milder conditions.Scalability can be a challenge, and specialized equipment is required.
Multicomponent Reactions High atom economy, reduced waste, and simplified procedures.Requires careful optimization of reaction conditions and substrate scope.
Flow Chemistry Excellent control over reaction parameters, enhanced safety, and ideal for large-scale production.High initial investment in equipment and requires expertise in flow reactor technology.

Further Elucidation of Molecular Targets and Detailed Biological Mechanisms

The imidazole ring is a key component of many compounds that interact with a wide range of biological targets, including enzymes and receptors. The specific molecular targets of this compound are currently unknown. Future research should aim to identify these targets to understand the compound's potential therapeutic effects.

Initial screening could involve:

Broad-Based Phenotypic Screening: Testing the compound against a variety of cell lines (e.g., cancer, bacterial, fungal) to identify any biological activity.

Target-Based Screening: Assessing the compound's ability to inhibit or activate known enzymes or receptors that are common targets for imidazole-containing drugs, such as kinases, phosphatases, or G-protein coupled receptors (GPCRs).

Once a biological activity is identified, further studies will be necessary to elucidate the mechanism of action. This could involve techniques such as:

Enzyme Inhibition Assays: To determine if the compound acts as an inhibitor of a specific enzyme and to quantify its potency (e.g., IC50 value).

Receptor Binding Assays: To measure the affinity of the compound for a particular receptor.

Cellular Thermal Shift Assays (CETSA): To identify direct protein targets of the compound within a cell.

Rational Design of Enhanced Analogues Based on Structure-Activity and Mechanistic Insights

Once initial biological data is obtained for this compound, this information can be used to design and synthesize analogues with improved potency, selectivity, and pharmacokinetic properties. This process, known as rational drug design, is a cornerstone of modern drug discovery. researchgate.netnih.gov

Structure-activity relationship (SAR) studies would involve systematically modifying different parts of the molecule, such as:

The Imidazole Ring: Substitution at the N-1 or C-2 positions of the imidazole can significantly impact biological activity. austinpublishinggroup.com

The Butanol Side Chain: The length and branching of the alkyl chain, as well as the position of the hydroxyl group, can influence how the molecule fits into a binding pocket.

The Stereochemistry of the Chiral Center: As this compound is a chiral molecule, the two enantiomers may have different biological activities.

The following table illustrates potential modifications and their expected impact based on general medicinal chemistry principles.

Modification SiteExample ModificationPotential Impact on Activity
Imidazole N-1 Addition of a benzyl (B1604629) groupMay increase lipophilicity and introduce new binding interactions.
Imidazole C-2 Introduction of a small alkyl groupCould enhance selectivity for a particular target.
Butanol Chain Extension or shortening of the chainMay optimize the distance between the imidazole and hydroxyl groups for better target binding.
Hydroxyl Group Esterification or etherificationCould serve as a prodrug strategy to improve bioavailability.
Stereocenter Isolation of individual enantiomersOften one enantiomer is more active or has a better safety profile.

Applications as Chemical Probes or Research Tools in Chemical Biology

Beyond its potential as a therapeutic agent, this compound and its derivatives could be developed into valuable chemical probes for studying biological systems. acs.org A chemical probe is a small molecule that can be used to perturb and study the function of a specific protein or pathway in a cellular or in vivo context.

To be a useful chemical probe, a compound should ideally have:

High potency for its target.

High selectivity for its target over other proteins.

A well-understood mechanism of action.

Future research could focus on developing analogues of this compound that are modified to include a "handle" for attaching other molecules, such as a fluorescent dye for imaging applications or a biotin (B1667282) tag for affinity purification of its target protein.

Integration into Multi-Omics Approaches for Systems Biology Research

Systems biology aims to understand the complex interactions within a biological system. Multi-omics approaches, which involve the simultaneous analysis of different types of biological molecules (e.g., genes, proteins, metabolites), are powerful tools in this field. nih.gov

Once a bioactive analogue of this compound is identified, it could be used to perturb a biological system, and the downstream effects could be monitored using various "omics" technologies:

Transcriptomics (e.g., RNA-Seq): To study how the compound affects gene expression.

Proteomics: To analyze changes in protein levels and post-translational modifications.

Metabolomics: To investigate alterations in the cellular metabolome.

This data can provide a global view of the compound's effects on cellular networks and help to identify novel biological pathways and potential off-target effects.

Exploration of New Stereoselective Methodologies for Analogues

As this compound contains a chiral center, the development of stereoselective synthetic methods is crucial for producing enantiomerically pure compounds. arkat-usa.orgmdpi.com The biological activity of chiral molecules often resides in a single enantiomer, while the other may be inactive or even contribute to undesirable side effects.

Future research in this area could focus on:

Chiral Catalysis: The use of chiral catalysts to selectively produce one enantiomer over the other. Current time information in Bangalore, IN.

Chiral Pool Synthesis: Starting from readily available chiral building blocks to construct the desired molecule.

Enzymatic Resolution: Using enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two.

The development of robust and scalable stereoselective syntheses will be essential for the future development of any therapeutic agents based on the this compound scaffold.

Q & A

Q. What are the common synthetic routes for 4-(1H-imidazol-5-yl)butan-2-ol, and what reaction conditions optimize yield and purity?

  • Methodological Answer : Synthesis typically involves alkylation or condensation reactions starting from imidazole derivatives. For example, nucleophilic substitution of a hydroxyl-protected butanol with 1H-imidazole-5-carboxylic acid derivatives under basic conditions (e.g., NaH in DMF) can yield intermediates, followed by deprotection using acidic hydrolysis. Purification via column chromatography (silica gel, eluent: EtOAc/hexane gradient) ensures high purity . Optimize reaction temperature (40–60°C) and stoichiometric ratios (1:1.2 imidazole:alkylating agent) to minimize side products.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?

  • Methodological Answer :
  • NMR : ¹H NMR will show imidazole proton resonances at δ 7.5–8.0 ppm (split into doublets due to coupling) and hydroxyl protons at δ 1.5–2.5 ppm (broad, exchangeable). ¹³C NMR confirms the butanol chain (δ 20–70 ppm) and imidazole carbons (δ 120–140 ppm) .
  • HRMS : Expect a molecular ion peak matching the exact mass (C₇H₁₂N₂O: 140.095 g/mol) with <3 ppm error .
  • IR : O-H stretch (~3300 cm⁻¹) and imidazole C=N/C=C stretches (1600–1500 cm⁻¹) .

Q. How can researchers assess the purity and stability of this compound under various storage conditions?

  • Methodological Answer :
  • Purity : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. A single peak with >95% area indicates high purity .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor via TLC (silica gel, EtOAc:MeOH 9:1) for decomposition products. Store under inert gas (N₂/Ar) at –20°C to prevent oxidation .

Advanced Research Questions

Q. What computational approaches can predict the electronic properties and reactivity of this compound, and how do these models guide experimental design?

  • Methodological Answer : Density-functional theory (DFT) with the B3LYP/6-31G(d,p) basis set calculates electron density distribution, HOMO-LUMO gaps, and nucleophilic/electrophilic sites. For example, the hydroxyl group’s oxygen exhibits high electron density, suggesting susceptibility to oxidation. Software like Gaussian or ORCA can model reaction pathways (e.g., tautomerization of imidazole), guiding solvent selection (polar aprotic for stability) .

Q. How can crystallographic data resolve ambiguities in the stereochemical configuration of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction with SHELXL (for refinement) and ORTEP-3 (for visualization) determines absolute configuration. Key steps:
  • Grow crystals via slow evaporation (solvent: ethanol/water 1:1).
  • Collect data at 100 K (Mo-Kα radiation, λ = 0.71073 Å).
  • Analyze hydrogen-bonding networks (e.g., O-H···N interactions between hydroxyl and imidazole) to confirm stereochemistry .

Q. What strategies are recommended for reconciling conflicting biological activity data reported for imidazole derivatives like this compound across different studies?

  • Methodological Answer :
  • Assay Validation : Include positive controls (e.g., SB 203580, a known imidazole-based p38 MAPK inhibitor) to benchmark activity .
  • Dose-Response Curves : Use nonlinear regression (GraphPad Prism) to calculate IC₅₀ values, reducing variability from endpoint measurements.
  • Orthogonal Assays : Confirm enzyme inhibition (e.g., kinase assays) with cellular models (e.g., HEK293 cells) to rule out assay-specific artifacts .

Q. How does the hydroxyl group in this compound influence its hydrogen-bonding capacity and solubility in polar solvents?

  • Methodological Answer : The hydroxyl group participates in intermolecular H-bonds, enhancing solubility in polar solvents (e.g., logP = 0.8 in water/octanol). Quantify via shake-flask method:
  • Dissolve 10 mg in 1 mL solvent (water, DMSO, ethanol).
  • Measure solubility via UV-Vis (λ = 280 nm).
  • Computational tools (COSMO-RS) predict solubility trends, aligning with experimental data .

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